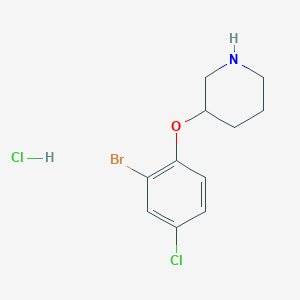

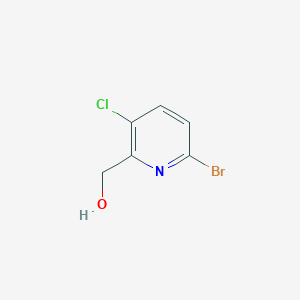

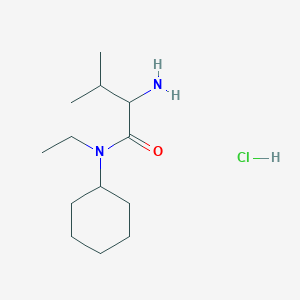

![molecular formula C6H12N4 B1527466 ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine CAS No. 1341638-33-2](/img/structure/B1527466.png)

ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine

概要

説明

Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Synthesis Analysis

Triazoles can be synthesized through a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. For example, they can act as ligands in click chemistry, stabilizing Cu(I) towards disproportionation and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, some triazoles are solid at room temperature .科学的研究の応用

Drug Discovery

1,2,3-Triazoles, including derivatives like ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine, are extensively used in drug discovery . Their structural similarity to the amide bond allows them to mimic either E or Z amide bonds, which is advantageous in the design of new drugs. They are part of several marketed medicinal compounds, such as the anticonvulsant drug Rufinamide and the anticancer drug carboxyamidotriazole.

Organic Synthesis

In organic synthesis, the triazole ring serves as a versatile scaffold for constructing complex molecules . The stability of 1,2,3-triazoles under various conditions, including acidic, basic, oxidizing, and reducing environments, makes them ideal for use in multi-step synthetic processes.

Polymer Chemistry

The robustness of 1,2,3-triazoles makes them suitable for polymer chemistry applications. They can be incorporated into polymers to enhance stability and introduce specific functional groups that can further react to create tailored materials .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding and their strong dipole moment, 1,2,3-triazoles are used in supramolecular chemistry. They can act as building blocks for the construction of complex structures through non-covalent interactions .

Bioconjugation

Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine can be used in bioconjugation techniques. The triazole ring can link biomolecules to various probes or surfaces without disrupting the biological activity, which is crucial for biochemical assays and diagnostic applications .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used to modify biological molecules, thereby altering their properties or functions. This allows researchers to probe biological systems and understand the role of specific molecules in biological processes .

Fluorescent Imaging

The triazole ring system can be functionalized to create fluorescent probes. These probes are valuable tools in imaging techniques, allowing for the visualization of cellular components and tracking of biological molecules in real-time .

Materials Science

1,2,3-Triazoles find applications in materials science due to their chemical stability and ability to form coordination compounds with various metals. This makes them suitable for creating new materials with specific electronic, magnetic, or catalytic properties .

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, have been found to stabilize cu(i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, affecting various biochemical pathways .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting a wide range of potential effects .

Action Environment

It’s worth noting that similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, have been found to stabilize cu(i) ions in the reaction environment, enhancing their catalytic effect without requiring an inert atmosphere or anhydrous conditions .

Safety and Hazards

将来の方向性

Triazoles have a wide range of applications in medicinal chemistry, offering versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Therefore, the development of new triazole derivatives continues to be an active area of research .

特性

IUPAC Name |

N-[(1-methyltriazol-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-7-4-6-5-10(2)9-8-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLVREZTZUWBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

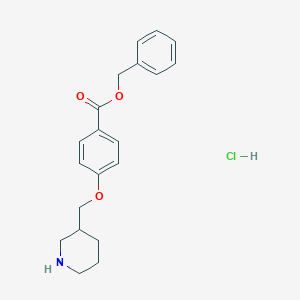

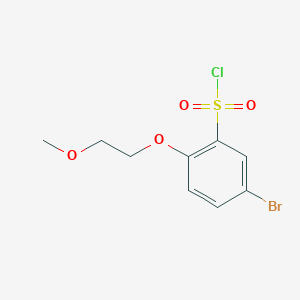

![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)

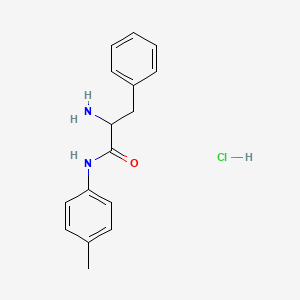

![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)

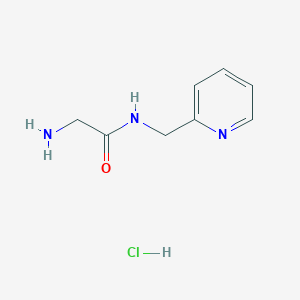

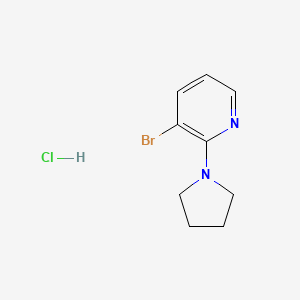

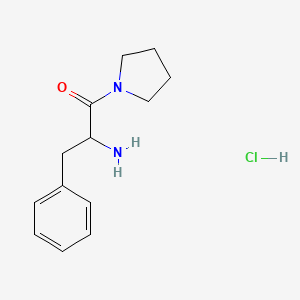

![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)

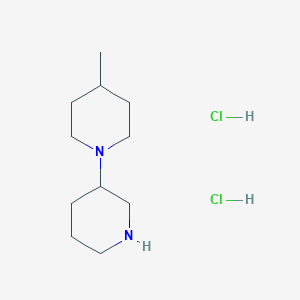

![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)